molecular formula C14H6BrFO2 B13134592 2-Bromo-6-fluoroanthracene-9,10-dione CAS No. 919992-02-2

2-Bromo-6-fluoroanthracene-9,10-dione

Cat. No.: B13134592
CAS No.: 919992-02-2
M. Wt: 305.10 g/mol
InChI Key: XENBUILKTGDZNX-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoroanthracene-9,10-dione is an organic compound with the molecular formula C14H6BrFO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both bromine and fluorine substituents on the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoroanthracene-9,10-dione typically involves the bromination and fluorination of anthracene-9,10-dione. One common method includes:

    Bromination: Anthracene-9,10-dione is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like silver fluoride or cesium fluoride to introduce the fluorine atom at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-fluoroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or marker due to its unique photophysical properties.

    Medicine: Explored for its potential in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways: It may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

  • 2-Bromoanthracene-9,10-dione
  • 6-Fluoroanthracene-9,10-dione
  • 2,6-Dibromoanthracene-9,10-dione

Comparison:

  • 2-Bromo-6-fluoroanthracene-9,10-dione is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and properties.
  • 2-Bromoanthracene-9,10-dione lacks the fluorine atom, which may result in different chemical behavior and applications.
  • 6-Fluoroanthracene-9,10-dione lacks the bromine atom, affecting its reactivity and potential uses.
  • 2,6-Dibromoanthracene-9,10-dione has two bromine atoms, which can lead to different substitution patterns and reactivity compared to the fluorinated derivative.

Properties

CAS No.

919992-02-2

Molecular Formula

C14H6BrFO2

Molecular Weight

305.10 g/mol

IUPAC Name

2-bromo-6-fluoroanthracene-9,10-dione

InChI

InChI=1S/C14H6BrFO2/c15-7-1-3-9-11(5-7)13(17)10-4-2-8(16)6-12(10)14(9)18/h1-6H

InChI Key

XENBUILKTGDZNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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